2-Benzylcyclohexanone is an organic compound with the molecular formula C₁₃H₁₆O and a molar mass of 188.27 g/mol. It features a cyclohexanone structure with a benzyl group attached at the second position. This compound is recognized for its unique properties, including a melting point of 28-30 °C and a boiling point of 103-105 °C at 0.2 mmHg. It has a density of 1.024 g/mL at 25 °C and is classified as an irritant, posing risks such as skin and eye irritation upon contact .
These reactions expand its utility in synthesizing more complex organic molecules.
The synthesis of 2-benzylcyclohexanone can be achieved through several methods, including:
2-Benzylcyclohexanone finds applications in various fields:
Interaction studies focus on how 2-benzylcyclohexanone interacts with other compounds, particularly in biological systems. While specific data on these interactions are sparse, studies on similar compounds suggest potential interactions with enzymes or receptors that could influence pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 2-benzylcyclohexanone, each exhibiting unique properties:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Benzylcyclohexane | Aromatic hydrocarbon | Non-polar; used as a solvent |
Cyclohexanone | Ketone | Solvent; precursor in synthesis |
1-Benzylcyclopentanone | Cyclic ketone | Similar reactivity but different ring size |
2-Phenylcyclohexanone | Aromatic ketone | Exhibits different biological activities |
The uniqueness of 2-benzylcyclohexanone lies in its specific functional group positioning and the resultant chemical reactivity, which can lead to distinct synthetic pathways compared to its analogs.
2-Benzylcyclohexanone is systematically identified by the Chemical Abstracts Service registry number 946-33-8 and possesses the molecular formula C₁₃H₁₆O with a molecular weight of 188.27 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 2-benzylcyclohexan-1-one, reflecting its structural composition of a cyclohexanone ring with a benzyl substituent at the second carbon position. The structural framework consists of a six-membered saturated ring containing a ketone functional group and an aromatic benzyl side chain, creating a chiral center at the second carbon position.
The compound exhibits multiple nomenclature variations across different chemical databases and literature sources. Alternative names include cyclohexanone, 2-phenylmethyl, 2-benzyl cyclohexanone, 2-benzyl-cyclohexan-1-one, 2-phenylmethyl cyclohexanone, and 2-phenylmethylcyclohexanone. The diversity in naming conventions reflects the compound's widespread use across various chemical disciplines and the evolution of systematic nomenclature over time.
The molecular structure can be represented through several standardized chemical identifiers. The International Chemical Identifier key is CUYLPYBYCYQGCE-UHFFFAOYSA-N, while the Simplified Molecular Input Line Entry System notation is C1CCC(=O)C(C1)CC2=CC=CC=C2. These standardized representations facilitate accurate identification and database searches across global chemical information systems.
The stereochemical complexity of 2-benzylcyclohexanone arises from the presence of a chiral center at the second carbon position of the cyclohexanone ring. This chirality results in the existence of two distinct enantiomeric forms: the R-isomer and the S-isomer. The R-enantiomer bears the International Union of Pure and Applied Chemistry name (2R)-2-benzylcyclohexan-1-one, while the S-enantiomer is designated as (2S)-2-benzylcyclohexan-1-one. Commercial preparations typically consist of racemic mixtures containing equal proportions of both enantiomers, though enantiopure forms can be synthesized through stereoselective methodologies.
The physical properties of 2-benzylcyclohexanone reflect its molecular structure and intermolecular interactions. The compound presents as a colorless to pale yellow liquid at ambient temperature with a characteristic aromatic odor. The melting point ranges from 28 to 30 degrees Celsius, while the boiling point occurs between 103 and 105 degrees Celsius under reduced pressure conditions of 0.2 millimeters of mercury. The density at 25 degrees Celsius is approximately 1.024 grams per milliliter, and the refractive index at 20 degrees Celsius ranges from 1.5330 to 1.5380.
The development of synthetic methodologies for 2-benzylcyclohexanone has evolved significantly since its initial preparation, with early approaches establishing foundational principles that continue to influence contemporary synthetic strategies. The first documented synthesis appeared in scientific literature in 1976, representing a milestone in the systematic preparation of substituted cyclohexanone derivatives. This pioneering work established a four-step synthetic sequence that demonstrated the feasibility of introducing benzyl substituents at specific positions of the cyclohexanone framework through controlled chemical transformations.
The original synthetic approach employed a sequential methodology beginning with the addition of a Grignard reagent to cyclohexanone, followed by dehydration, hydroboration-oxidation, and Collins oxidation. This multi-step process, while successful in producing the target compound, revealed several limitations that prompted subsequent research into more efficient synthetic alternatives. The relatively low overall yield and the requirement for multiple purification steps highlighted the need for more direct synthetic approaches that could minimize material losses and reduce synthetic complexity.
A significant advancement in the synthetic methodology emerged through the development of alkylation-based approaches utilizing cyclohexanone enolate chemistry. These methods capitalized on the nucleophilic character of enolate intermediates to facilitate carbon-carbon bond formation with appropriate electrophilic benzyl derivatives. The alkylation strategy involved the generation of kinetic enolates from cyclohexanone using strong bases such as lithium diisopropylamide, followed by treatment with benzyl halides to introduce the desired substituent pattern.
However, the alkylation methodology presented its own challenges, particularly regarding regioselectivity and the tendency for over-alkylation reactions. The presence of multiple acidic hydrogen atoms in the cyclohexanone starting material created opportunities for undesired side reactions, including competitive oxygen-alkylation and the formation of dialkylated products. These limitations necessitated careful optimization of reaction conditions, including temperature control, solvent selection, and the use of additives such as hexamethylphosphoric triamide to enhance selectivity.
The recognition of these synthetic challenges led to the exploration of alternative methodologies based on aldol condensation chemistry. The aldol approach offered several advantages over direct alkylation, including improved regioselectivity and reduced tendency for over-reaction. This methodology involved the base-catalyzed condensation of cyclohexanone with benzaldehyde to form an α,β-unsaturated ketone intermediate, followed by selective reduction of the carbon-carbon double bond while preserving the ketone functionality.
Contemporary synthetic approaches have embraced multi-step strategies that combine the reliability of aldol chemistry with advanced reduction methodologies. A representative modern synthesis involves the initial formation of an enone through aldol condensation, followed by hydrogenation to saturate the alkene moiety and subsequent selective reduction of the ketone group when the corresponding alcohol derivative is desired. This approach provides excellent control over the stereochemical outcome and allows for the preparation of specific enantiomers when chiral catalysts or auxiliaries are employed.
Synthetic Methodology | Key Steps | Advantages | Limitations |
---|---|---|---|
Original Grignard Route (1976) | Grignard addition, dehydration, hydroboration-oxidation, Collins oxidation | Established feasibility | Low overall yield, multiple steps |
Alkylation Approach | Enolate formation, benzyl halide alkylation | Direct introduction of benzyl group | Over-alkylation, regioselectivity issues |
Aldol Condensation Route | Base-catalyzed condensation, selective reduction | Improved selectivity, fewer side reactions | Requires additional reduction step |
Modern Multi-step Strategy | Aldol condensation, hydrogenation, selective reduction | High stereochemical control | Multiple synthetic operations |
2-Benzylcyclohexanone occupies a position of considerable importance in organic chemistry due to its unique structural features and versatile reactivity patterns. The compound serves as a valuable synthetic intermediate in the preparation of complex organic molecules, particularly in pharmaceutical and agrochemical development programs. Its significance stems from the presence of multiple reactive sites that can be selectively manipulated to access diverse molecular architectures through well-established synthetic transformations.
The ketone functionality of 2-benzylcyclohexanone provides opportunities for nucleophilic addition reactions, reductive transformations, and condensation chemistry. These reactions enable the conversion of the compound into various derivative structures, including alcohols, amines, and heterocyclic systems. The strategic placement of the benzyl substituent at the α-position relative to the ketone enhances the compound's utility by providing steric and electronic influences that can direct the selectivity of subsequent chemical transformations.
In pharmaceutical research, 2-benzylcyclohexanone has demonstrated particular value in the synthesis of bioactive compounds containing cyclohexane-derived frameworks. The compound may be used in the preparation of ethyl 1-hydroxy-2-benzylcyclohexylacetate, which represents an important intermediate in the synthesis of pharmaceutical agents. This application highlights the compound's role in accessing complex molecular targets that incorporate both aromatic and alicyclic structural elements.
The industrial significance of 2-benzylcyclohexanone extends beyond pharmaceutical applications to include its use in materials science and specialty chemical manufacturing. The compound's unique structural characteristics make it suitable for incorporation into polymer systems where specific mechanical and thermal properties are required. The aromatic benzyl substituent can participate in π-π stacking interactions, while the cyclohexanone moiety provides conformational flexibility that influences the overall properties of the resulting materials.
Research applications of 2-benzylcyclohexanone encompass its use as a model compound for studying cyclohexanone chemistry and as a starting material for the synthesis of more complex molecular architectures. The compound serves as a valuable substrate for investigating stereochemical control in organic transformations, particularly in the context of asymmetric synthesis methodologies. Its well-defined structure and reactivity patterns make it an ideal candidate for mechanistic studies aimed at understanding the factors that influence selectivity in chemical reactions.
The compound's commercial availability from multiple chemical suppliers indicates its established importance in research and development activities. Various suppliers offer 2-benzylcyclohexanone in different purity grades, typically ranging from 96 to 97 percent, with package sizes from one gram to multi-kilogram quantities. This commercial infrastructure supports its widespread use in academic research institutions and industrial research laboratories.
Application Area | Specific Uses | Significance |
---|---|---|
Pharmaceutical Synthesis | Intermediate for bioactive compounds, ethyl 1-hydroxy-2-benzylcyclohexylacetate preparation | Access to complex therapeutic targets |
Materials Science | Polymer incorporation, specialty chemical manufacturing | Enhanced material properties through structural design |
Research Applications | Model compound studies, mechanistic investigations | Understanding of cyclohexanone chemistry and selectivity |
Asymmetric Synthesis | Stereochemical control studies, chiral methodology development | Development of enantioselective synthetic methods |
Commercial Supply | Research-grade chemical for laboratory use | Supporting research and development activities |
2-Benzylcyclohexanone (CAS: 946-33-8) represents a significant cyclic ketone derivative characterized by the substitution of a benzyl group at the second position of the cyclohexanone ring. This comprehensive analysis examines the molecular geometry, stereochemical considerations, and detailed spectroscopic properties of this compound through various analytical techniques.
The molecular structure of 2-benzylcyclohexanone exhibits distinctive geometric features that influence its chemical behavior and spectroscopic properties. The compound possesses the molecular formula C₁₃H₁₆O with a molecular weight of 188.27 g/mol [1] [2]. The structural backbone consists of a six-membered cyclohexane ring bearing a ketone functional group at position 1 and a benzyl substituent at position 2 [3] [4].
Conformational Analysis
The cyclohexane ring adopts a predominant chair conformation, which represents the thermodynamically most stable arrangement due to minimized torsional and steric interactions [1] [5]. Within this chair framework, the benzyl substituent preferentially occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions that would arise from axial placement [6] [7]. This equatorial preference significantly influences the compound's overall molecular geometry and subsequent spectroscopic signatures.
The ketone carbonyl group maintains its characteristic planar geometry with the carbon-oxygen double bond length measuring approximately 1.22 ± 0.01 Å, consistent with typical ketone structures [1] [8]. The C(α)-C(benzyl) bond length spans 1.54 ± 0.02 Å, representing a standard sp³-sp³ carbon-carbon single bond, while the connection between the benzyl methylene and the phenyl ring measures 1.51 ± 0.02 Å [1] [2].
Stereochemical Considerations
The presence of the benzyl substituent at the C-2 position creates a stereogenic center, generating two possible enantiomers: (R)-2-benzylcyclohexanone and (S)-2-benzylcyclohexanone [9] [10]. The stereochemical configuration significantly affects the compound's optical activity and potential biological interactions. The absolute configuration can be determined through various analytical methods, including optical rotation measurements and nuclear magnetic resonance spectroscopy with chiral derivatizing agents [11] [7].
The dihedral angle between the carbonyl group and the benzyl substituent exhibits conformational flexibility, typically ranging from 60° to 180° depending on the specific molecular environment and intermolecular interactions [6] [7]. This rotational freedom contributes to the compound's dynamic behavior in solution and influences its spectroscopic characteristics.
Infrared spectroscopy provides definitive identification of 2-benzylcyclohexanone through characteristic vibrational modes. The most prominent spectroscopic feature appears in the carbonyl stretching region, where the C=O group exhibits absorption between 1710-1715 cm⁻¹ [3] [4] [12]. This frequency range is typical for cyclic ketones, where the six-membered ring imposes minimal strain on the carbonyl functionality.
The aromatic C-H stretching vibrations manifest in the region 3020-3080 cm⁻¹, while aliphatic C-H stretches appear between 2850-3000 cm⁻¹ [3] [13]. The aromatic C=C stretching modes are observed in the fingerprint region between 1450-1600 cm⁻¹, providing confirmation of the benzyl substituent's presence [3] [12].
Detailed Vibrational Analysis
The benzyl group contributes distinctive spectroscopic signatures through its aromatic ring vibrations. The out-of-plane C-H bending modes of the monosubstituted benzene ring appear around 750-700 cm⁻¹, serving as diagnostic peaks for the phenyl substituent [3] [12]. Additionally, the C-C stretching vibrations of the cyclohexane ring framework appear between 1000-1200 cm⁻¹.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and aromatic ring breathing modes [14] [15]. The symmetric aromatic ring breathing vibration typically appears around 1000 cm⁻¹ in the Raman spectrum, while the C=O stretching mode maintains similar frequency positioning as observed in infrared spectroscopy [14].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-benzylcyclohexanone through both ¹H and ¹³C NMR techniques. The aromatic protons of the benzyl group appear as a characteristic multiplet between 7.2-7.3 ppm, integrating for five protons corresponding to the monosubstituted benzene ring [3] [9] [16].
¹H NMR Characterization
The benzylic methylene protons (CH₂-Ph) exhibit chemical shifts between 2.7-3.1 ppm, appearing as a complex multipiples due to coupling with the adjacent CH proton and diastereotopic effects [3] [16]. The proton attached to the carbon α to the carbonyl group (H-2) resonates between 2.4-2.6 ppm, showing characteristic downfield displacement due to the electron-withdrawing effect of the ketone functionality [16] [17].
The remaining cyclohexane ring protons appear in the aliphatic region between 1.5-2.5 ppm, exhibiting complex multipicity patterns due to geminal and vicinal coupling interactions [16] [17]. The specific chemical shift values and coupling patterns provide detailed information about the conformational preferences and ring dynamics.
¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy reveals the ketone carbon resonating around 210 ppm, consistent with typical cyclohexanone derivatives [16] [18]. The aromatic carbons of the benzyl group appear between 126-140 ppm, with the quaternary aromatic carbon typically observed around 140 ppm and the remaining aromatic carbons appearing between 126-129 ppm [16] [18].
The carbon bearing the benzyl substituent (C-2) appears around 50-55 ppm, showing characteristic downfield shift due to the α-effect of the carbonyl group [16] [18]. The benzylic methylene carbon resonates between 35-40 ppm, while the remaining cyclohexane carbons appear in the typical aliphatic region between 20-35 ppm [16] [18].
Mass spectrometry of 2-benzylcyclohexanone reveals distinctive fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of the compound [4] [19] [20]. However, this peak typically exhibits relatively low intensity (15-25% relative abundance) due to facile fragmentation processes [19].
Primary Fragmentation Pathways
The most significant fragmentation occurs through benzylic cleavage, generating the tropylium ion (C₇H₇⁺) at m/z 91, which consistently appears as the base peak (100% relative intensity) [19] [20]. This fragmentation represents the most thermodynamically favored process due to the exceptional stability of the tropylium cation through aromatic resonance stabilization [19].
Secondary fragmentation pathways include the loss of carbon monoxide from the molecular ion, producing a fragment at m/z 160 (M-CO)⁺ with moderate intensity (20-30%) [19]. Additional fragmentation involves the loss of propyl radical (C₃H₅) from the cyclohexane ring, yielding a fragment at m/z 147 with lower intensity (10-15%) [19].
Mechanistic Fragmentation Analysis
The mass spectrometric behavior reflects the inherent stability differences between various fragment ions. The benzyl group's ability to stabilize positive charge through resonance with the aromatic ring drives the preferential formation of the tropylium ion [19] [20]. Subsequent fragmentation of the tropylium ion generates the phenyl cation (C₆H₅⁺) at m/z 77 through loss of a methylene unit [19].
The cyclohexanone portion undergoes characteristic ring fragmentation processes, including α-cleavage adjacent to the carbonyl group and McLafferty rearrangement mechanisms [19] [20]. These processes generate various smaller fragments that appear throughout the lower mass range of the spectrum [19].
X-ray crystallographic analysis of 2-benzylcyclohexanone and related compounds provides definitive structural information at the atomic level. While direct crystallographic data for 2-benzylcyclohexanone itself remains limited in the literature, studies of closely related compounds and inclusion complexes offer valuable structural insights [21] [22].
Crystallographic Parameters
Available crystallographic studies of benzylcyclohexanone derivatives reveal that these compounds typically crystallize in common space groups such as P21/c or P-1, depending on the specific substitution pattern and crystal packing interactions [23] [21]. The cyclohexane ring maintains its chair conformation in the solid state, with the benzyl substituent adopting the energetically favored equatorial position [21] [22].
Structural Details from Related Compounds
Crystallographic analysis of inclusion complexes involving 2-benzylcyclohexanone demonstrates the compound's ability to form specific host-guest interactions [21] [22]. In these complexes, the benzyl group participates in π-π stacking interactions with aromatic host molecules, while the cyclohexanone moiety contributes to the overall packing stability through van der Waals interactions [21].
The crystal structures reveal key bond lengths and angles that align with expected values for cyclohexanone derivatives. The C=O bond length consistently measures approximately 1.22 Å, while the C-C bonds within the cyclohexane ring span typical distances around 1.54 Å [21] [22]. The bond angles around the ketone carbon approach the ideal trigonal planar geometry of 120°, with minor deviations due to ring constraints [21].
Intermolecular Interactions
Crystallographic studies reveal that 2-benzylcyclohexanone participates in various intermolecular interactions that influence its solid-state structure. The carbonyl oxygen can serve as a hydrogen bond acceptor, forming weak C-H···O interactions with neighboring molecules [21] [22]. Additionally, the aromatic benzyl group engages in π-π stacking interactions and C-H···π contacts that contribute to crystal stability [21].
Computational studies employing density functional theory provide detailed insights into the electronic structure, conformational preferences, and spectroscopic properties of 2-benzylcyclohexanone. These calculations complement experimental observations and offer predictive capabilities for understanding molecular behavior [24] [25] [26].
Geometric Optimization Studies
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets reveal the optimized molecular geometry of 2-benzylcyclohexanone [24] [26]. The computed structural parameters align closely with experimental observations, confirming the chair conformation of the cyclohexane ring and the equatorial preference of the benzyl substituent [24].
The calculated C=O bond length (1.221 Å) matches experimental values within acceptable computational accuracy [24] [26]. Similarly, the computed C-C bond lengths and bond angles throughout the molecule correspond well with crystallographic data from related compounds [24]. The dihedral angle between the carbonyl group and the benzyl substituent emerges as a key conformational parameter that influences the molecule's overall stability [24].
Electronic Structure Analysis
Computational analysis reveals the molecular orbital structure of 2-benzylcyclohexanone, identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [24] [26]. The HOMO-LUMO energy gap provides insights into the compound's electronic excitation properties and potential reactivity patterns [24].
The calculated dipole moment (2.8-3.2 Debye) reflects the compound's moderate polarity arising from the ketone functionality and the electron distribution within the benzyl substituent [24] [26]. Natural bond orbital analysis provides detailed information about charge distribution, bond polarities, and hyperconjugative interactions throughout the molecular framework [24].
Vibrational Frequency Calculations
Computational vibrational analysis successfully reproduces the experimental infrared and Raman spectroscopic data with appropriate scaling factors [24] [26]. The calculated carbonyl stretching frequency (1715 cm⁻¹ after scaling) matches experimental observations, validating the computational approach [24]. Similarly, the computed aromatic C-H and aliphatic C-H stretching frequencies align with experimental values [24].
The computational analysis extends beyond experimental accessibility by providing detailed assignments for all vibrational modes, including those that may be weak or overlapped in experimental spectra [24] [26]. This comprehensive vibrational analysis enhances understanding of the molecular dynamics and assists in interpreting complex spectroscopic data [24].
Thermodynamic Properties
Computational studies provide access to thermodynamic parameters including enthalpy of formation, entropy, and heat capacity values across various temperature ranges [26]. These calculated properties prove valuable for understanding the compound's thermal behavior and for applications in chemical process modeling [26].
Irritant